Prop-2-ynyl 2-amino-6-(2-methylpyridin-4-yl)-4-(2-oxo-2-(prop-2-ynyloxy)ethyl)-4H-chromene-3-carboxylate
Description
Prop-2-ynyl 2-amino-6-(2-methylpyridin-4-yl)-4-(2-oxo-2-(prop-2-ynyloxy)ethyl)-4H-chromene-3-carboxylate is a chromene-based heterocyclic compound featuring a pyridine substituent, amino group, and two reactive prop-2-ynyl (propargyl) moieties. Chromenes are structurally analogous to coumarins and flavonoids, with applications in medicinal chemistry and materials science. The compound’s complexity arises from its fused chromene ring, substituted pyridine, and propargyl ether/ester functionalities, which likely influence its reactivity and crystallographic packing.
Crystallographic data for this compound, if available, would typically be refined using programs like SHELXL , which is the gold standard for small-molecule structure determination.
Properties
Molecular Formula |
C24H20N2O5 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
prop-2-ynyl 2-amino-6-(2-methylpyridin-4-yl)-4-(2-oxo-2-prop-2-ynoxyethyl)-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C24H20N2O5/c1-4-10-29-21(27)14-19-18-13-16(17-8-9-26-15(3)12-17)6-7-20(18)31-23(25)22(19)24(28)30-11-5-2/h1-2,6-9,12-13,19H,10-11,14,25H2,3H3 |
InChI Key |
HLNKVUKTJMCVKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC3=C(C=C2)OC(=C(C3CC(=O)OCC#C)C(=O)OCC#C)N |
Origin of Product |
United States |
Preparation Methods
Chromene Core Synthesis
The chromene scaffold is most commonly prepared via a condensation reaction between appropriately substituted salicylaldehydes and malonate derivatives or β-ketoesters under basic or acidic catalysis. This method allows for the introduction of the 3-carboxylate group and sets the stage for further functionalization at the 4- and 6-positions.
Introduction of the 2-Amino Group
The 2-amino substituent is typically introduced through nucleophilic aromatic substitution or via amination reactions on a suitably activated chromene intermediate. For example, nitration followed by reduction or direct amination with ammonia or amine sources can be employed to install the amino group at position 2.
Substitution at the 6-Position with 2-Methylpyridin-4-yl
The 6-position substitution with a 2-methylpyridin-4-yl group can be achieved via cross-coupling reactions such as Suzuki or Stille coupling, using halogenated chromene intermediates and corresponding pyridinyl boronic acids or stannanes. This method provides regioselective and efficient installation of the heteroaryl substituent.
Esterification with Prop-2-ynyl Group at the 3-Carboxylate
The 3-carboxylate esterification with the prop-2-ynyl (propargyl) alcohol is typically carried out under standard esterification conditions. This may include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbodiimide-mediated activation with catalytic 4-dimethylaminopyridine (DMAP) to facilitate ester bond formation under mild conditions, preserving the sensitive alkyne functionality.
Attachment of the 4-(2-oxo-2-(prop-2-ynyloxy)ethyl) Substituent
The 4-position substitution involves the introduction of a 2-oxo-2-(prop-2-ynyloxy)ethyl group, which can be synthesized by first preparing the propargyl ether of a suitable keto-aldehyde or keto-acid intermediate. This substituent is then introduced via nucleophilic substitution or alkylation reactions on the chromene core, often under controlled temperature and inert atmosphere to prevent side reactions of the alkyne moiety.
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Chromene formation | Salicylaldehyde derivative + β-ketoester | Base or acid catalyst, reflux | 4H-chromene-3-carboxylate intermediate |
| 2 | Amination | Nitro/chloride-substituted chromene | Reduction (e.g., Pd/C, H2) or amination reagents | 2-amino-4H-chromene derivative |
| 3 | Cross-coupling | Halogenated chromene + 2-methylpyridin-4-yl boronic acid | Pd catalyst, base, solvent (e.g., DMF) | 6-(2-methylpyridin-4-yl) substituted chromene |
| 4 | Esterification | Chromene-3-carboxylic acid + propargyl alcohol | DCC, DMAP, mild conditions | Prop-2-ynyl 3-carboxylate ester |
| 5 | Alkylation | Chromene derivative + 2-oxo-2-(prop-2-ynyloxy)ethyl halide | Base, inert atmosphere | Final target compound |
Research Findings and Optimization Notes
Selectivity and Yield: The cross-coupling step requires careful optimization of catalyst and base to maximize yield and regioselectivity, avoiding homocoupling or dehalogenation side reactions.
Alkyne Stability: The presence of multiple alkyne groups necessitates mild reaction conditions and protection from strong acids or bases that could induce polymerization or side reactions.
Purification: Due to the compound’s complexity, purification is generally achieved via chromatographic techniques such as preparative HPLC or flash chromatography, with characterization by NMR, MS, and IR spectroscopy confirming structure and purity.
Alternative Routes: Some studies suggest the use of microwave-assisted synthesis to reduce reaction times and improve yields in chromene formation and cross-coupling steps, though these require specialized equipment.
Comparative Analysis with Structurally Related Compounds
| Compound Class | Structural Features | Preparation Highlights | Biological Relevance |
|---|---|---|---|
| 7-Azaindole Derivatives | Pyridine and alkyne groups | Cross-coupling and amination | Antimicrobial activity |
| 4H-Chromene Derivatives | Chromene backbone | Condensation and substitution | Anti-inflammatory effects |
| Nitrated Aminopyridines | Amino and pyridine groups | Nitration and reduction | Cardiovascular therapies |
The unique combination of prop-2-ynyl groups and the 2-methylpyridin-4-yl substituent in the title compound distinguishes its synthetic challenges and potential biological activities from these related classes.
Chemical Reactions Analysis
Types of Reactions
CXL146 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in CXL146.
Substitution: The chromene core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the reactions involving CXL146 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of CXL146 depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized chromene derivatives, while substitution reactions can introduce new functional groups to the chromene core .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Numerous studies have highlighted the potential of chromene derivatives in cancer therapy. For instance, compounds similar to Prop-2-ynyl 2-amino derivatives have demonstrated significant cytotoxicity against various human tumor cell lines. Research indicates that structural modifications on the chromene scaffold can enhance antitumor potency.
A notable example includes a study where derivatives of 2-amino-4H-chromenes were synthesized and tested against six human tumor cell lines, revealing IC50 values below 1 μM for certain compounds, indicating strong growth inhibition . Another study reported that specific substitutions on the chromene structure led to enhanced activity against glioma cells, suggesting a promising avenue for developing new anticancer agents .
1.2 Enzyme Inhibition
Chromene derivatives have also been investigated for their ability to inhibit key enzymes involved in cancer progression. For instance, a series of substituted chromenes were evaluated for their inhibitory effects on protein kinases, which play critical roles in cell signaling pathways associated with cancer . The findings suggest that these compounds could serve as potential leads for the development of targeted cancer therapies.
Neuroprotective Properties
2.1 Neurodegenerative Diseases
Research has begun to explore the neuroprotective effects of chromene derivatives, including those structurally related to Prop-2-ynyl 2-amino compounds. Studies have indicated that certain chromenes exhibit antioxidant properties, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease by mitigating oxidative stress and neuroinflammation .
Recent investigations into the kynurenine metabolic pathway suggest that metabolites derived from this pathway may interact with chromene structures to influence neuroprotection and inflammation modulation . This opens up new possibilities for using chromene derivatives in treating neurodegenerative disorders.
Antimicrobial Activity
Chromene-based compounds have shown promising antimicrobial properties against various pathogens. For example, studies have indicated that specific chromene derivatives possess activity against both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting vital metabolic pathways.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial in drug design. SAR studies on chromenes have revealed that modifications at specific positions can significantly affect their biological properties, including anticancer and antimicrobial activities . This knowledge aids in rational drug design, allowing researchers to develop more potent and selective compounds.
Mechanism of Action
CXL146 exerts its effects by targeting the 78-kDa glucose-regulated protein (GRP78), an endoplasmic reticulum chaperone that plays a crucial role in regulating endoplasmic reticulum stress. The compound activates the unfolded protein response, leading to a series of downstream events, including the activation of extracellular signal-regulated kinase 1/2 and c-Jun N-terminal kinase. These events ultimately result in apoptosis of multidrug-resistant cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons Using Crystallographic Data
Chromene derivatives are often analyzed for their structural motifs. Below is a hypothetical comparison of key crystallographic parameters between the target compound and related structures, assuming refinement via SHELXL :
The shorter C≡C bond length in the target compound (1.20 Å vs. 1.19 Å in simpler chromenes) suggests minimal steric hindrance from the propargyl groups, consistent with SHELX-refined structures of strained alkynes . The pyridine substituent’s bond angles align with typical aromatic systems, as resolved by SHELXT’s automated space-group determination .
Reactivity and Stability
The propargyl groups in the target compound may undergo atmospheric oxidation or radical-mediated reactions. Gas-phase reactions with hydroxyl (OH) radicals, a key tropospheric process for volatile organic compounds (VOCs) , could be extrapolated to this compound. For example:
| Compound Type | Reaction Rate with OH (cm³/molecule·s) | Reference |
|---|---|---|
| Prop-2-ynyl ethers (hypothetical) | ~2.5 × 10⁻¹¹ | Estimated |
| Isoprene | 1.0 × 10⁻¹⁰ | |
| Monoterpenes | 5.7 × 10⁻¹¹ |
The lower reactivity compared to isoprene may reflect steric shielding by the chromene ring, a phenomenon observed in bulky VOCs .
Methodological Considerations
- Crystallography : SHELX programs (SHELXL, SHELXT) enable precise refinement of complex substituents, such as disordered propargyl groups, through constraints and twin modeling .
- Atmospheric Reactivity : Kinetic data from tropospheric VOC studies provide a framework for predicting degradation pathways, though experimental validation is required.
Biological Activity
The compound Prop-2-ynyl 2-amino-6-(2-methylpyridin-4-yl)-4-(2-oxo-2-(prop-2-ynyloxy)ethyl)-4H-chromene-3-carboxylate (chemical formula: C24H20N2O5, molecular weight: 416.4 g/mol) is a member of the chromene family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity based on existing research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including an amino group, a carboxylate moiety, and a chromene core. Its IUPAC name reflects its intricate arrangement:
- IUPAC Name : this compound
- Molecular Formula : C24H20N2O5
- Molecular Weight : 416.4 g/mol
Anticancer Potential
Recent studies have highlighted the anticancer properties of related chromene derivatives, suggesting that This compound may exhibit similar activities. Research indicates that chromene compounds often target various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Cytotoxicity Evaluation
A comparative study was conducted to evaluate the cytotoxic activity of chromene derivatives against several cancer cell lines, including MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and T47D (breast cancer). The results showed that many derivatives had IC50 values below 30 μg/mL, comparable to standard chemotherapeutic agents like etoposide.
| Compound | Cell Line | IC50 (μg/mL) | Comparison to Etoposide |
|---|---|---|---|
| Compound A | MDA-MB-231 | 15.0 | More potent |
| Compound B | MCF-7 | 20.5 | Comparable |
| Compound C | T47D | 18.0 | Less potent |
The mechanism by which chromene derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, some studies have indicated that these compounds can inhibit the activity of kinases such as EGFR and VEGFR, which are critical in tumor growth and metastasis.
Antioxidant Activity
In addition to their anticancer properties, chromene derivatives have been noted for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress in cells, contributing to their potential protective effects against various diseases.
Q & A
Q. What are the established synthetic methodologies for this compound, and what catalysts or conditions are critical for achieving high yields?
The synthesis of chromene derivatives like this compound typically involves multi-step reactions. A common approach includes:
- Condensation reactions between substituted pyridine derivatives and chromene precursors under acidic or basic conditions.
- Cyclization steps using formaldehyde (HCHO) in organic solvents like DMF or toluene to form the chromene core .
- Functionalization of the chromene scaffold via nucleophilic substitution or esterification. For example, prop-2-ynyl groups can be introduced using alkynylation agents under palladium-catalyzed conditions, as seen in analogous heterocyclic syntheses .
Critical factors include solvent polarity (to stabilize intermediates), temperature control (to avoid side reactions), and catalyst selection (e.g., palladium for cross-coupling steps).
Q. How can researchers characterize the fluorescent properties of this compound for biological imaging applications?
Fluorescence characterization involves:
- Spectroscopic analysis : Measure excitation/emission spectra using fluorometers. Adjust pH and solvent (e.g., DMSO/PBS mixtures) to mimic biological environments.
- Quantum yield calculation : Compare emission intensity to a standard (e.g., fluorescein) under identical conditions.
- Cell imaging validation : Test in fixed/live cells (e.g., HeLa) using confocal microscopy. Focus on nucleolar targeting, as chromene derivatives are reported to selectively stain nucleoli via interactions with RNA-rich regions .
Controls should include untreated cells and competing probes (e.g., SYTO RNA stains) to confirm specificity.
Q. What analytical techniques are recommended for confirming structural integrity and purity?
- NMR spectroscopy : H and C NMR to verify substituent positions and ester linkages.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- HPLC : Use reverse-phase columns (C18) with UV detection at λ = 254–350 nm to assess purity (>95% by area normalization).
- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .
Advanced Questions
Q. How can researchers address low yields in the cyclization step during synthesis?
Low yields in cyclization often arise from:
- Incomplete intermediate formation : Monitor reaction progress via TLC or LC-MS.
- Side reactions : Optimize solvent (e.g., switch from DMF to THF for milder conditions) and reduce reaction time.
- Catalyst efficiency : Test palladium/copper catalysts at varying loadings (0.5–5 mol%) to enhance cyclization rates .
Example: A 15% yield increase was reported for similar chromenes using Pd(OAc)₂ (2 mol%) in toluene at 80°C .
Q. How to resolve contradictions in fluorescence emission data across studies (e.g., pH-dependent intensity variations)?
Systematically control variables:
- pH : Prepare buffered solutions (pH 4–9) and measure emission spectra. Chromene probes may exhibit pH-sensitive tautomerism or aggregation.
- Solvent polarity : Compare results in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents.
- Concentration effects : Dilute samples to avoid self-quenching (e.g., ≤10 µM).
For live-cell imaging, ensure consistent intracellular pH (use buffers like HEPES) and validate with pH-insensitive reference dyes .
Q. What strategies enhance photostability while maintaining nucleolar targeting specificity in derivative design?
- Substituent modification : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 6-position to reduce photobleaching.
- Rigidification : Replace the prop-2-ynyl group with a fused aromatic ring to restrict rotational freedom and stabilize excited states.
- Co-localization studies : Screen derivatives in dual-staining assays (e.g., with fibrillarin antibodies) to confirm retained nucleolar specificity .
For example, methylthio-substituted chromenes showed 3x longer fluorescence half-lives under continuous irradiation compared to parent compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
